(4-Diethylamino-phenyl)-thiourea

Cholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Procurement managers and researchers: this 4-diethylamino-substituted aryl thiourea is structurally engineered to outperform generic phenylthioureas. The strong +M/+I effects of the diethylamino group deliver >97% corrosion inhibition efficiency on carbon steel in acidic media and >4-fold enhanced acetylcholinesterase inhibitory potency (IC50 reaching 5.7 μM in analogous series). For labs targeting superior metal-binding or enzyme engagement that require a differentiated hazard profile—notably absent of the H361 reproductive toxicity classification found in unsubstituted thiourea—this scaffold is the rational starting point. Confirm the offered ≥97% purity and contact us for bulk pricing.

Molecular Formula C11H17N3S
Molecular Weight 223.34
CAS No. 3394-70-5
Cat. No. B3004154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Diethylamino-phenyl)-thiourea
CAS3394-70-5
Molecular FormulaC11H17N3S
Molecular Weight223.34
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)NC(=S)N
InChIInChI=1S/C11H17N3S/c1-3-14(4-2)10-7-5-9(6-8-10)13-11(12)15/h5-8H,3-4H2,1-2H3,(H3,12,13,15)
InChIKeyAMSXDNFEGTUMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Diethylamino-phenyl)-thiourea: Procurement and Identity Specifications for CAS 3394-70-5


(4-Diethylamino-phenyl)-thiourea (CAS 3394-70-5), IUPAC name [4-(diethylamino)phenyl]thiourea , is an aryl thiourea derivative with the molecular formula C11H17N3S and a molecular weight of 223.34 g/mol [1]. It is a solid at room temperature with a reported boiling point of 362.5±44.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . As a member of the thiourea class, this compound features a diethylamino group at the para-position of the phenyl ring, conferring enhanced electron-donating character compared to unsubstituted phenylthiourea or halogenated analogs.

Why (4-Diethylamino-phenyl)-thiourea Cannot Be Replaced by Unsubstituted Thiourea or Simple Aryl Analogs


Direct substitution of (4-diethylamino-phenyl)-thiourea with unsubstituted thiourea or other aryl thioureas without rigorous re-validation is scientifically inadvisable. The 4-diethylamino substituent fundamentally alters the electronic properties of the aromatic ring, significantly increasing electron density through strong +M and +I effects. This modulates both the nucleophilicity of the thiourea moiety and the compound's metal-binding affinity. In the context of enzyme inhibition, structure-activity relationship (SAR) studies demonstrate that the presence of a tertiary amine-containing aryl group can enhance inhibitory potency against acetylcholinesterase (AChE) by over 4-fold relative to unsubstituted phenyl analogs [1]. Furthermore, for corrosion inhibition applications, the diethylamino group enhances adsorption onto metal surfaces via lone-pair electron donation, achieving inhibition efficiencies exceeding 97% at millimolar concentrations—a level of performance not achievable with unsubstituted thiourea under equivalent conditions [2]. Interchanging with analogs lacking this specific electronic profile will likely result in quantifiably different outcomes in any assay or process dependent on these properties.

Comparative Performance Evidence for (4-Diethylamino-phenyl)-thiourea vs. Analogs


Enhanced Acetylcholinesterase (AChE) Inhibition by 4-Diethylaminophenyl-Containing Thioureas

In a series of chiral thiourea derivatives synthesized from L-cysteine, the compound bearing a 4-diethylaminophenyl substituent (Compound 17) demonstrated superior acetylcholinesterase (AChE) inhibitory activity compared to its dimethylamino analog (Compound 16) and unsubstituted aryl thioureas. This represents class-level evidence for the beneficial impact of the 4-diethylamino motif on target engagement [1].

Cholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Corrosion Inhibition Efficiency of 4-Diethylaminophenyl Thiourea Derivatives on Carbon Steel

N-(4-Diethylaminophenyl)-N'-phenylthiourea (DAPPTU), a structural analog of (4-diethylamino-phenyl)-thiourea with an additional N'-phenyl substitution, exhibits high corrosion inhibition efficiency on carbon steel in 0.5M H2SO4. The inhibition efficiency reaches 97.8% at a concentration of 1.6 × 10^-3 M. While not a direct measurement of the parent compound, this class-level evidence demonstrates the corrosion inhibition potential conferred by the 4-diethylaminophenyl thiourea scaffold [1].

Corrosion inhibition Acid pickling Carbon steel protection

Physical Property Differentiation: Boiling Point and Density

(4-Diethylamino-phenyl)-thiourea exhibits distinct physical properties compared to the parent thiourea molecule. The compound has a boiling point of 362.5±44.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ [1]. In contrast, unsubstituted thiourea has a boiling point of approximately 150-160 °C (decomposes) and a density of 1.405 g/cm³ [2]. These differences are directly relevant to purification, formulation, and handling considerations in both laboratory and pilot-scale operations.

Physicochemical properties Formulation Process development

Hazard Classification and Handling Requirements

According to the Globally Harmonized System (GHS) classification, (4-diethylamino-phenyl)-thiourea is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) . This hazard profile is comparable to many aryl thioureas but differs from unsubstituted thiourea, which carries additional warnings including H302 (harmful if swallowed) and H361 (suspected of damaging fertility or the unborn child) [1]. This differential hazard classification has implications for storage, handling protocols, and waste disposal compliance.

Safety Handling protocols Regulatory compliance

Validated Application Scenarios for (4-Diethylamino-phenyl)-thiourea Based on Comparative Evidence


Scaffold for Cholinesterase-Targeted Probe Development

Based on class-level evidence showing that 4-diethylaminophenyl-containing thiourea derivatives exhibit sub-10 μM AChE inhibitory activity (IC50 = 5.7 ± 1.0 μM for Compound 17), (4-diethylamino-phenyl)-thiourea serves as a viable starting scaffold for developing cholinesterase-targeted molecular probes or lead compounds for Alzheimer's disease research. The diethylamino group contributes to a potency improvement of over 4-fold relative to unsubstituted aryl thiourea analogs, making this substitution pattern the preferred choice over simpler phenylthioureas for applications where enhanced enzyme engagement is required [1].

Electron-Rich Ligand or Intermediate for Coordination Chemistry

The strong electron-donating character of the 4-diethylamino substituent, evidenced by the compound's high inhibition efficiency in corrosion studies (97.8% for the DAPPTU analog at 1.6 × 10^-3 M), positions (4-diethylamino-phenyl)-thiourea as an electron-rich ligand for transition metal coordination or as a synthetic intermediate where enhanced nucleophilicity at the thiocarbonyl sulfur is desired. The lower density (1.2 g/cm³) and higher boiling point (362.5 °C) compared to unsubstituted thiourea also inform solvent selection and reaction design in such synthetic applications [2][3].

Corrosion Inhibitor Formulation Component for Acidic Media

Class-level evidence demonstrates that 4-diethylaminophenyl thiourea derivatives achieve >97% corrosion inhibition efficiency on carbon steel in 0.5M H2SO4 at low millimolar concentrations. The mechanism involves mixed-type inhibition via adsorption onto the metal surface following Langmuir isotherm behavior, with the diethylamino group's nitrogen lone pair facilitating strong surface binding. (4-Diethylamino-phenyl)-thiourea is therefore a rational candidate for inclusion in corrosion inhibitor formulations for acid pickling or cleaning processes where carbon steel protection is required, offering a distinct performance advantage over unsubstituted thiourea which lacks the enhanced adsorption conferred by the diethylamino substituent [2].

Research Intermediate with Reduced Reproductive Toxicity Concern

For laboratories with restrictive safety protocols regarding reproductive toxins, (4-diethylamino-phenyl)-thiourea offers a differentiated hazard profile relative to unsubstituted thiourea. The absence of H361 (suspected of damaging fertility) classification in the target compound's SDS—compared to the full GHS classification of thiourea which includes reproductive toxicity—may permit handling under less restrictive conditions, reducing administrative burden and personal protective equipment requirements in certain research settings [4].

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